Monomethyl auristatin E intermediate-9

ADC Intermediate Synthesis Process Chemistry Scale-Up Manufacturing

Monomethyl auristatin E intermediate-9 (CAS 120205-58-5) is a crucial synthetic intermediate in the multi-step construction of Monomethyl Auristatin E (MMAE), a potent microtubule/tubulin inhibitor. Chemically, it is tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate, with a molecular formula of C22H35NO5 and a molecular weight of 393.52 g/mol.

Molecular Formula C22H35NO5
Molecular Weight 393.5 g/mol
CAS No. 120205-58-5
Cat. No. B3320029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl auristatin E intermediate-9
CAS120205-58-5
Molecular FormulaC22H35NO5
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1
InChIKeyPCUHBNWYHLQSBO-HQRMLTQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl Auristatin E Intermediate-9 (CAS 120205-58-5): Definition, Role, and Basic Characteristics for ADC Payload Synthesis


Monomethyl auristatin E intermediate-9 (CAS 120205-58-5) is a crucial synthetic intermediate in the multi-step construction of Monomethyl Auristatin E (MMAE), a potent microtubule/tubulin inhibitor . Chemically, it is tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate, with a molecular formula of C22H35NO5 and a molecular weight of 393.52 g/mol . This intermediate incorporates the protected (3R,4S,5S)-dolaisoleuine core that is essential for the cytotoxic activity of the final MMAE payload . MMAE is the cytotoxic warhead in multiple FDA-approved ADCs, including brentuximab vedotin (Adcetris®), enfortumab vedotin (Padcev™), and polatuzumab vedotin (Polivy™), underscoring the critical importance of high-quality intermediates in ensuring consistent ADC manufacturing [1].

Monomethyl Auristatin E Intermediate-9: Why Generic Substitution Fails in ADC Manufacturing Pipelines


The complex stereochemistry and impurity profile of Monomethyl auristatin E intermediate-9 make generic substitution inherently risky for ADC manufacturing. As a protected dolaisoleuine derivative with three chiral centers (3R,4S,5S), this intermediate requires precise stereocontrol during synthesis; even minor deviations can propagate downstream, leading to diastereomeric impurities in the final MMAE payload that compromise ADC potency and safety . Current synthetic methods for the unprotected dipeptide hydrochloride intermediate often suffer from low yield (e.g., 82.3%) or require hazardous reagents like dioxane that pose safety risks and limit scalability [1]. Furthermore, auristatin-based payloads typically produce complex HPLC impurity profiles with up to 20 distinct peaks during process development, many of which originate from intermediates and cannot be readily resolved in downstream purification [2]. Consequently, procurement decisions must be guided by quantitative evidence of synthetic route efficiency, purity specifications, and downstream compatibility, rather than assuming interchangeability among in-class intermediates [3].

Monomethyl Auristatin E Intermediate-9: Quantitative Procurement-Relevant Differentiation Evidence Guide


Yield Improvement: 95% Yield vs. 82.3% for Prior Method

A novel preparation and purification method for the monomethyl auristatin E intermediate achieves a yield of 95%, representing a significant improvement over the prior art method, which yields only 82.3% [1]. The new method avoids the use of hazardous dioxane, enhancing safety for industrial-scale production [1].

ADC Intermediate Synthesis Process Chemistry Scale-Up Manufacturing

Purity Retention: 99.6% Purity Achieved with New Method

The same improved method yields the monomethyl auristatin E intermediate with a purity of 99.6%, comparable to the prior art method's purity of 99.6%, but with a significantly higher yield and a safer, more scalable process [1].

ADC Intermediate Synthesis Process Chemistry Quality Control

Downstream Payload Potency: MMAE IC50 Range vs. Doxorubicin

The final MMAE payload synthesized from this intermediate exhibits 100-1000 times greater potency than the conventional chemotherapeutic doxorubicin [1]. This potency differential underpins the use of MMAE in ADCs where high cytotoxicity is essential for therapeutic efficacy at low systemic doses [1].

ADC Payload Cytotoxicity Cancer Therapy

Payload Selectivity and Tolerability: LD343-Based ADC Tolerability vs. Vedotin

An MMAE-based ADC utilizing a novel hydrophilic linker (LD343) enabled an approximately 4-fold increase in tolerated drug load compared to a conventional vedotin-based ADC in a rat tolerability study [1]. This improvement translates to a potentially expanded therapeutic index [1].

ADC Linker Drug-Linker Conjugate Therapeutic Index

Plasma Protein Binding Profile: Species-Dependent Binding of MMAE

The MMAE payload exhibits species-dependent plasma protein binding, with values ranging from 18.8%-28.5% in ICR mice to 67.9%-82.2% in humans at concentrations of 1-100 nmol/L [1]. This binding profile influences the pharmacokinetic behavior of ADCs [1].

ADC Payload Pharmacokinetics Drug Metabolism

Comparative Potency of Auristatin Derivatives: Azastatin vs. MMAE

In a panel of cell lines, Cbz-protected azastatin methyl ester (IC50: 0.13–3.0 nM) was more potent than MMAE (IC50: 0.47–6.5 nM) . However, deprotection of the azastatin increased the IC50 values to 9.8–170 nM, highlighting the importance of specific protecting groups and the precise structure of MMAE for optimal activity .

ADC Payload Cytotoxicity Structure-Activity Relationship

Monomethyl Auristatin E Intermediate-9: Optimal Research and Industrial Application Scenarios


Large-Scale GMP Manufacturing of MMAE Payload

The improved synthesis method for monomethyl auristatin E intermediate-9, which achieves 95% yield and 99.6% purity while avoiding hazardous reagents, is ideally suited for large-scale, GMP-compliant manufacturing of the MMAE payload [1]. The higher yield reduces raw material costs and waste, while the safer process facilitates technology transfer and regulatory compliance for commercial ADC production [1].

Development of Next-Generation ADCs with Improved Therapeutic Index

The continued development of novel ADC linkers, such as LD343, which improve the tolerability and therapeutic index of MMAE-based ADCs, relies on a consistent supply of high-purity monomethyl auristatin E intermediate-9 [1]. This intermediate is essential for generating the MMAE payload used in these advanced linker-drug conjugates, enabling researchers to explore new linker technologies without confounding variables from the payload [1].

Comparative ADC Payload Studies and Structure-Activity Relationship (SAR) Research

The quantitative potency data comparing MMAE to other auristatin derivatives, such as azastatin, highlights the importance of using well-characterized intermediates to generate pure, structurally defined payloads for SAR studies [1]. Researchers investigating novel auristatin analogs or optimizing linker-payload combinations require a reliable source of monomethyl auristatin E intermediate-9 to ensure that observed biological effects are attributable to the intended molecular structure, not to impurities or stereochemical variations [1].

Pharmacokinetic and ADME Studies of ADC Payloads

Preclinical ADME studies of MMAE, which inform the design and safety assessment of ADCs, depend on the availability of high-purity, radiolabeled or unlabeled MMAE synthesized from a controlled intermediate source [1]. The species-dependent plasma protein binding and tissue distribution of MMAE must be characterized using material that is free of confounding impurities, underscoring the need for a reliable supply of monomethyl auristatin E intermediate-9 for generating research-grade MMAE [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monomethyl auristatin E intermediate-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.